

Potential Research Applications of 1-Methyl-2-phenoxyethylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-2-phenoxyethylamine**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenoxyethylamine is a phenethylamine derivative with a core structure that is present in a variety of pharmacologically active compounds. While specific research on this particular molecule is limited, its structural similarity to known agents suggests a range of potential applications, primarily centered around the modulation of neurotransmitter systems. This technical guide provides a comprehensive overview of the available information on **1-Methyl-2-phenoxyethylamine**, including its synthesis, and explores its potential as a scaffold for drug discovery. Drawing on data from analogous compounds, this document outlines potential pharmacological targets and proposes detailed experimental workflows for its systematic investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules.

Chemical and Physical Properties

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxypropan-2-amine, is a small molecule with the chemical formula C₉H₁₃NO.^[1]^[2] Its structure features a phenoxy group linked to a propane backbone with a terminal amine.

Property	Value	Source
Molecular Weight	151.21 g/mol	[1]
Molecular Formula	C ₉ H ₁₃ NO	[1] [2]
CAS Number	35205-54-0	[1]
IUPAC Name	1-phenoxypropan-2-amine	[1]
Synonyms	2-Phenoxyisopropylamine, 1-Phenoxy-2-propanamine	[1]
Predicted pKa	8.22 ± 0.10	[2]
Form	Liquid	

Synthesis of 1-Methyl-2-phenoxyethylamine

Several synthetic routes for **1-Methyl-2-phenoxyethylamine** have been described, offering flexibility in starting materials and reaction conditions.[\[3\]](#) The primary methods include reductive amination, nucleophilic substitution, and Gabriel synthesis.

Experimental Protocols

2.1.1. Reductive Amination of 1-Phenoxy-2-propanone

This is a common and efficient one-pot method for the synthesis of **1-Methyl-2-phenoxyethylamine**.[\[3\]](#)

- Materials: 1-phenoxy-2-propanone, methylamine, methanol, sodium cyanoborohydride, hydrochloric acid.
- Procedure:
 - Dissolve 1-phenoxy-2-propanone in methanol.
 - Add a solution of methylamine in methanol to the reaction mixture.
 - Stir the mixture at room temperature to form the intermediate imine.

- Slowly add sodium cyanoborohydride to the reaction mixture while maintaining the pH between 6 and 7 with the addition of hydrochloric acid.
- Continue stirring until the reaction is complete (monitor by TLC or GC-MS).
- Quench the reaction by adding water and acidify the mixture.
- Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material.
- Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **1-Methyl-2-phenoxyethylamine**.

2.1.2. Nucleophilic Substitution of 1-Chloro-2-phenoxypropane

This two-step method involves the initial formation of a haloalkane followed by substitution with methylamine.[\[3\]](#)

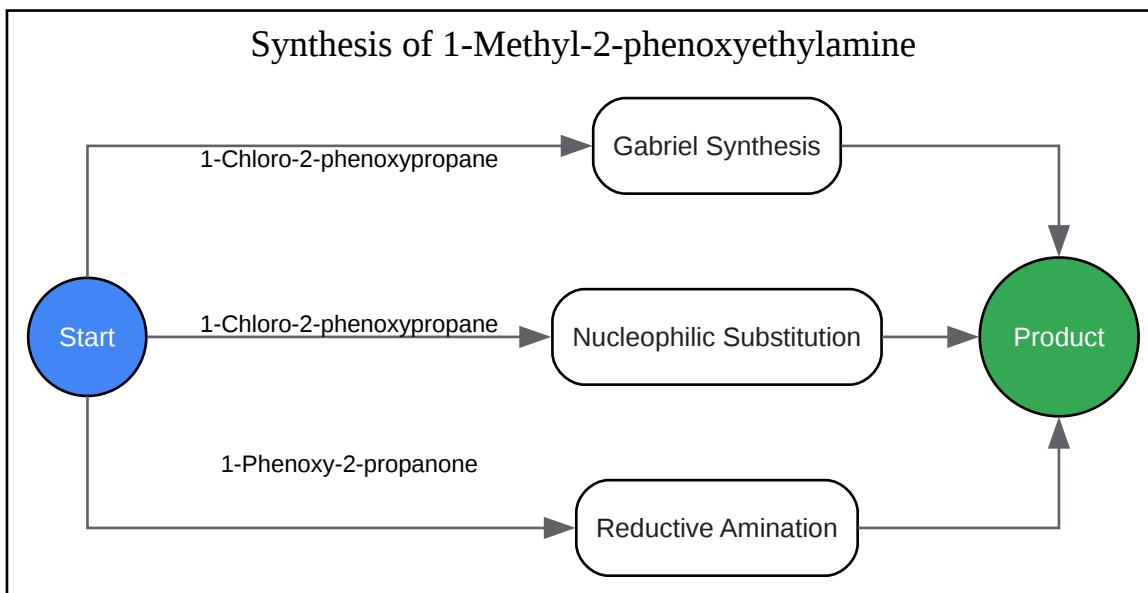
- Materials: Phenol, propylene oxide, thionyl chloride, methylamine, ethanol or tetrahydrofuran.
- Procedure:
 - Synthesize 1-phenoxy-2-propanol by reacting phenol with propylene oxide.
 - Chlorinate 1-phenoxy-2-propanol using thionyl chloride to produce 1-chloro-2-phenoxypropane.
 - In a sealed vessel, react 1-chloro-2-phenoxypropane with an excess of methylamine in a polar aprotic solvent like ethanol or THF.
 - Heat the reaction mixture to 80-100°C for several hours.
 - After cooling, remove the solvent under reduced pressure.

- Purify the resulting **1-Methyl-2-phenoxyethylamine** via distillation or column chromatography.

2.1.3. Gabriel Synthesis

This method provides an alternative to using methylamine directly and can result in high yields of the primary amine.[3]

- Materials: 1-chloro-2-phenoxypropane, potassium phthalimide, dimethylformamide (DMF), hydrazine.
- Procedure:
 - React 1-chloro-2-phenoxypropane with potassium phthalimide in DMF.
 - Heat the reaction mixture to facilitate the formation of N-(1-methyl-2-phenoxyethyl)phthalimide.
 - After the reaction is complete, cool the mixture and add hydrazine.
 - Heat the mixture to induce hydrazinolysis, which cleaves the phthalimide group to release the primary amine.
 - Isolate and purify **1-Methyl-2-phenoxyethylamine** from the reaction mixture.



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Synthetic routes to **1-Methyl-2-phenoxyethylamine**.

Potential Pharmacological Targets and Research Applications

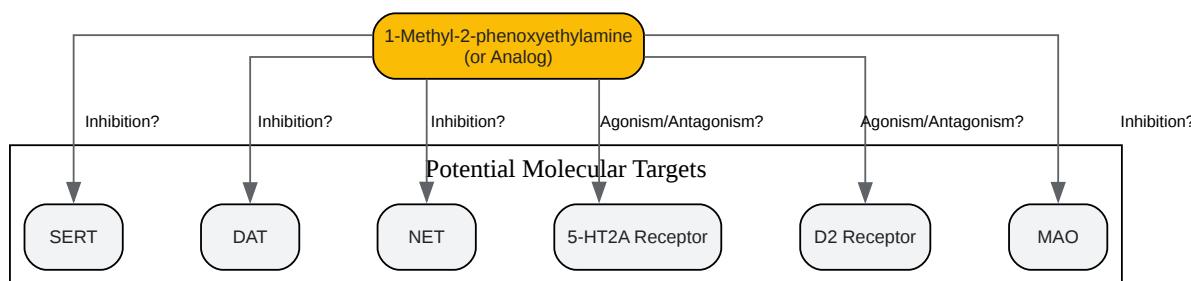
While direct pharmacological data for **1-Methyl-2-phenoxyethylamine** is scarce, the phenethylamine and phenoxyethylamine scaffolds are well-represented in neuropharmacology. This suggests that **1-Methyl-2-phenoxyethylamine** could serve as a valuable starting point for the development of novel therapeutics targeting the central nervous system.

Monoaminergic Systems

The structural similarity of **1-Methyl-2-phenoxyethylamine** to monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) suggests that it may interact with monoaminergic receptors and transporters.

- Serotonin Receptors: Analogs of N-benzyl phenethylamine have shown a significant increase in affinity for the 5-HT2A receptor.^[3] The presence of a bulky substituent on the phenoxy ring of **1-Methyl-2-phenoxyethylamine** could potentially modulate its affinity for various serotonin receptor subtypes.

- Dopamine Receptors: Certain analogs of 3-OH-phenoxyethylamine exhibit high affinity for the D2 dopamine receptor.[3] This suggests that derivatives of **1-Methyl-2-phenoxyethylamine** could be explored for their dopaminergic activity.
- Monoamine Oxidase (MAO): Phenethylamine compounds are known to be substrates or inhibitors of MAO, an enzyme critical for the degradation of monoamine neurotransmitters.[3] Investigating the interaction of **1-Methyl-2-phenoxyethylamine** with MAO-A and MAO-B could reveal its potential as an antidepressant or neuroprotective agent.



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Potential molecular targets of **1-Methyl-2-phenoxyethylamine**.

Adrenergic System

The phenoxyethylamine moiety is a core component of phenoxybenzamine, a non-selective, irreversible alpha-adrenergic receptor antagonist.[4][5] This suggests that **1-Methyl-2-phenoxyethylamine** and its derivatives could also interact with adrenergic receptors.

Analog/Related Compound	Structural Difference from 1-Methyl-2-phenoxyethylamine	Known Pharmacological Activity	Source
Phenoxybenzamine	N-benzylation and N-chloroethylation of the amine	α -Adrenergic Blocker	[4][5]
Isoxsuprine Analogs	Presence of a p-hydroxy group and a different N-substituent	β -Adrenergic Agonist	[3]

Cardiovascular and Antihistaminic Applications

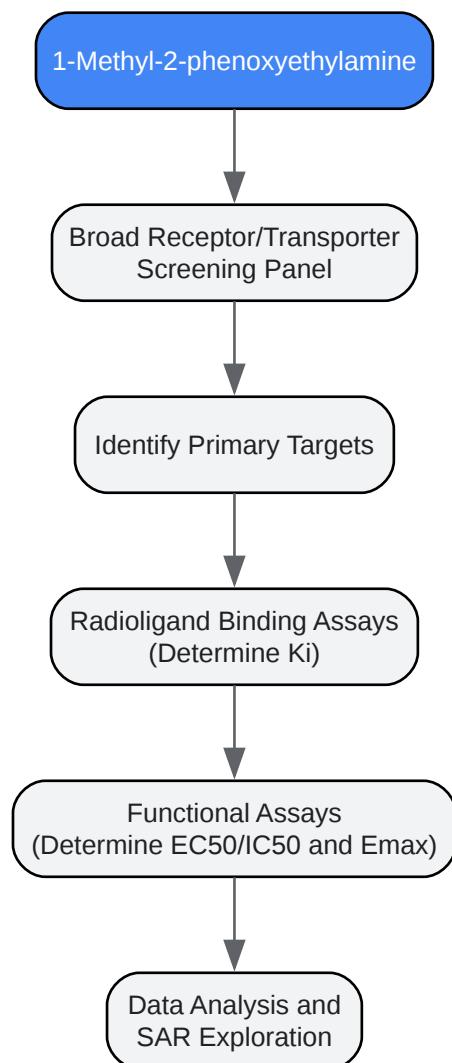
1-Methyl-2-phenoxyethylamine is cited as a building block in the preparation of cardiovascular agents and antihistamines.[\[6\]](#) This highlights its utility as a scaffold for developing drugs that target the cardiovascular and immune systems.

Proposed Framework for Pharmacological Characterization

Given the limited direct data, a systematic pharmacological evaluation of **1-Methyl-2-phenoxyethylamine** is warranted. The following experimental workflows are proposed as a starting point for its characterization.

In Vitro Pharmacological Profiling

A tiered approach to in vitro screening will efficiently identify the primary biological targets of **1-Methyl-2-phenoxyethylamine**.



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Proposed workflow for in vitro pharmacological profiling.

4.1.1. Radioligand Binding Assays

- Objective: To determine the binding affinity (Ki) of **1-Methyl-2-phenoxyethylamine** for a panel of receptors and transporters, with an initial focus on monoaminergic targets.
- Methodology:
 - Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., human serotonin transporter, dopamine D2 receptor).

- Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]spiperone for D2 receptors) in the presence of increasing concentrations of **1-Methyl-2-phenoxyethylamine**.
- Separate bound from free radioligand by rapid filtration.
- Quantify the amount of bound radioactivity using liquid scintillation counting.
- Calculate the Ki value from the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

4.1.2. Functional Assays

- Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of **1-Methyl-2-phenoxyethylamine** at its primary targets.
- Methodology (Example: G-protein coupled receptor):
 - Use a cell line stably expressing the receptor of interest (e.g., 5-HT_{2A}).
 - Load the cells with a calcium-sensitive fluorescent dye (for Gq-coupled receptors) or measure changes in cyclic AMP levels (for Gs/Gi-coupled receptors).
 - Stimulate the cells with increasing concentrations of **1-Methyl-2-phenoxyethylamine**.
 - Measure the change in fluorescence or cAMP levels.
 - To determine antagonist activity, pre-incubate the cells with **1-Methyl-2-phenoxyethylamine** before stimulating with a known agonist.
 - Fit the concentration-response data to a sigmoid model to determine EC₅₀/IC₅₀ and E_{max}.

Toxicology

Specific toxicological data for **1-Methyl-2-phenoxyethylamine** is not readily available. However, based on its chemical class, some potential hazards can be inferred.

- Acute Toxicity: GHS classification data suggests that **1-Methyl-2-phenoxyethylamine** may be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[1]
- Genotoxicity and Carcinogenicity: Studies on related phenoxyacetic acid herbicides have suggested a possible association with an increased risk of certain cancers, though the evidence is not conclusive.[3] The International Agency for Research on Cancer (IARC) has classified 2,4-D, a phenoxyacetic acid herbicide, as "possibly carcinogenic to humans" (Group 2B).[3]

A thorough toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies, would be necessary to establish a safety profile for **1-Methyl-2-phenoxyethylamine**.

Conclusion

1-Methyl-2-phenoxyethylamine represents an under-explored chemical entity with significant potential as a scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. Its structural relationship to known monoaminergic and adrenergic modulators provides a strong rationale for its investigation. The synthetic routes are well-established, allowing for the generation of derivatives for structure-activity relationship studies. The proposed experimental workflows in this guide offer a roadmap for the systematic pharmacological and toxicological characterization of this promising compound. Further research into **1-Methyl-2-phenoxyethylamine** and its analogs is warranted to unlock their full therapeutic potential.

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- To cite this document: BenchChem. [Potential Research Applications of 1-Methyl-2-phenoxyethylamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147317#potential-research-applications-of-1-methyl-2-phenoxyethylamine>]

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